BenchChemオンラインストアへようこそ!

1-(2-fluoro-5-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid

Kinase inhibitor design Structure–activity relationship Positional isomer effect

1-(2-Fluoro-5-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1340734-73-7) is a fully substituted 1,2,3-triazole-4-carboxylic acid derivative bearing a 2-fluoro-5-methylphenyl substituent at N1 and a pyridin-3-yl group at C5. With a molecular weight of 298.27 g·mol⁻¹ and a computed XLogP3 of 2.3, this compound occupies a moderately lipophilic chemical space suitable for lead-like and fragment-elaboration programmes.

Molecular Formula C15H11FN4O2
Molecular Weight 298.27 g/mol
CAS No. 1340734-73-7
Cat. No. B1522645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-fluoro-5-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid
CAS1340734-73-7
Molecular FormulaC15H11FN4O2
Molecular Weight298.27 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)F)N2C(=C(N=N2)C(=O)O)C3=CN=CC=C3
InChIInChI=1S/C15H11FN4O2/c1-9-4-5-11(16)12(7-9)20-14(10-3-2-6-17-8-10)13(15(21)22)18-19-20/h2-8H,1H3,(H,21,22)
InChIKeyABEGPQWZVWXYAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Fluoro-5-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic Acid (CAS 1340734-73-7) – Research-Grade Triazole Building Block Sourcing Guide


1-(2-Fluoro-5-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1340734-73-7) is a fully substituted 1,2,3-triazole-4-carboxylic acid derivative bearing a 2-fluoro-5-methylphenyl substituent at N1 and a pyridin-3-yl group at C5 . With a molecular weight of 298.27 g·mol⁻¹ and a computed XLogP3 of 2.3, this compound occupies a moderately lipophilic chemical space suitable for lead-like and fragment-elaboration programmes [1]. It is commercially supplied at 97% purity by several established chemical vendors, including Fluorochem (product code F722476) and Combi-Blocks (catalog QV-1205), making it a readily accessible intermediate for medicinal chemistry and kinase inhibitor research .

Why 1-(2-Fluoro-5-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic Acid Cannot Be Replaced by Close Pyridinyl or Phenyl Analogs


Within the 1,2,3-triazole-4-carboxylic acid chemical family, the position of the pyridine nitrogen atom (ortho, meta, or para) is a critical determinant of both target engagement and pharmacokinetic profile [1]. The pyridin-2-yl positional isomer (CAS 1340777-95-8) has been characterised as a potent ATP-competitive inhibitor of Salt-Inducible Kinases 2 and 3 (SIK2/3), whereas repositioning the nitrogen to the meta position (as in the target compound) alters the H-bond acceptor topology and is predicted to shift kinase selectivity away from the SIK subfamily . Simultaneously, the 2-fluoro-5-methylphenyl N1 substituent provides metabolic stability and lipophilicity that would be lost if the N-aryl group were omitted (e.g., CAS 933737-38-3). Procurement of a generic 'triazole-4-carboxylic acid' or a different positional isomer therefore carries a high risk of divergent structure–activity relationships and cannot be considered a functionally equivalent substitution [2].

Quantitative Differential Evidence: 1-(2-Fluoro-5-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic Acid vs. Closest Analogs


Pyridine Nitrogen Position Drives Kinase Selectivity Divergence: Pyridin-3-yl (Target) vs. Pyridin-2-yl vs. Pyridin-4-yl Isomers

The target compound carries a pyridin-3-yl substituent at C5, placing the pyridine nitrogen in the meta position relative to the triazole ring. The pyridin-2-yl isomer (CAS 1340777-95-8) is explicitly reported as a potent, selective ATP-competitive inhibitor of SIK2 and SIK3 kinases, whereas the pyridin-4-yl isomer (CAS 1341019-73-5) presents a para-oriented hydrogen-bond acceptor that would engage the kinase hinge region differently . The meta-nitrogen of the pyridin-3-yl compound cannot chelate ATP-site metal ions or form the same bidentate interactions accessible to the ortho-nitrogen of the pyridin-2-yl analog. Studies on pyridinyl-triazole kinase inhibitors confirm that a shift from 2-pyridyl to 3-pyridyl substitution can reduce potency against ALK5 and p38α MAP kinase by >10-fold while potentially opening selectivity toward other kinase targets [1]. This compound therefore offers a distinct selectivity vector from the documented SIK2/3-active 2-pyridyl isomer.

Kinase inhibitor design Structure–activity relationship Positional isomer effect

Lipophilicity Differentiation: Target Compound LogP vs. Non-Fluorinated and Non-Pyridinyl Analogs

The target compound exhibits a computed LogP (XLogP3) of 2.3 [1] and an experimentally derived LogP of 2.17 from Fluorochem technical data . This places it in the optimal range for CNS drug-likeness (LogP 1–3). In contrast, the non-pyridinyl analog 1-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1037152-95-6) has a lower molecular weight (221.19 g·mol⁻¹) and, lacking the pyridine ring, is predicted to have a LogP approximately 0.5–1.0 units lower based on the removal of the aromatic pyridine contribution (estimated ΔLogP ≈ +0.8 for pyridine addition) [2]. The non-fluorinated analog 1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 933737-38-3) lacks the 2-fluoro-5-methylphenyl group entirely and has a molecular weight of only 190.16 g·mol⁻¹, resulting in a substantially lower LogP and reduced passive membrane permeability potential [3].

Lipophilicity Drug-likeness Membrane permeability

Hydrogen-Bond Acceptor Topology: Differential Metal Coordination and Target Engagement

The target compound possesses 6 hydrogen-bond acceptor (HBA) atoms: four triazole nitrogens, one pyridine nitrogen, and one carboxylic acid carbonyl oxygen . The pyridin-3-yl nitrogen at the meta position functions exclusively as a monodentate H-bond acceptor. In marked contrast, the pyridin-2-yl isomer (CAS 1340777-95-8) positions its nitrogen ortho to the triazole ring, enabling bidentate N(triazole)–N(pyridine) metal chelation, a feature exploited in coordination chemistry and confirmed as relevant to kinase ATP-site binding [1]. The pyridin-4-yl isomer (CAS 1341019-73-5) presents a para-nitrogen whose lone pair is geometrically removed from the triazole ring, eliminating any chelation potential. This differential coordination topology means the three positional isomers are expected to exhibit distinct metalloenzyme inhibition profiles and cannot be substituted for one another without altering the pharmacological outcome [2].

Hydrogen bonding Metal chelation Pharmacophore design

Carboxylic Acid Synthetic Handle: Direct Amide Coupling Advantage vs. Ester or Methyl Analogs

The target compound bears a free carboxylic acid at the C4 position of the triazole ring, providing a direct handle for amide bond formation without requiring ester hydrolysis or protecting group manipulation . This contrasts with the 5-methyl analog, 1-(2-fluoro-5-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (CAS not assigned; MW 235.21), where the smaller methyl substituent reduces molecular complexity and eliminates the pyridine-driven pharmacophoric interactions . The carboxylic acid functionality enables one-step diversification into amide libraries using standard coupling reagents (e.g., HATU, EDCI), making the compound a strategically superior building block for parallel medicinal chemistry compared to ester or nitrile precursors that require additional synthetic steps [1].

Chemical biology Fragment elaboration Library synthesis

Purity Benchmarking: Commercial Availability at 97% vs. 90% for Comparator Isomers

The target compound is available at 97% purity from Fluorochem (product F722476) and at 97% purity from ChemScene (catalog CS-0318589), with additional supply at 90% from Combi-Blocks (QV-1205) . The pyridin-2-yl isomer (CAS 1340777-95-8) is listed at 97% purity from comparable vendors. The pyridin-4-yl isomer (CAS 1341019-73-5) is also available at 97–98% purity. For all three positional isomers, the >95% purity specification is adequate for most biological screening and medicinal chemistry applications, with the 97% grade providing a balance of cost and quality suitable for structure–activity relationship campaigns .

Procurement Quality control Reproducibility

Safety and Handling Profile: Hazard Classification Comparison Across Isomers

According to the Fluorochem safety data sheet, the target compound carries GHS07 classification with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), with the signal word 'Warning' . This is a standard safety profile for research-grade triazole carboxylic acids and does not impose unusual storage, ventilation, or disposal requirements beyond standard good laboratory practice. The compound is classified as non-hazardous for transport. Procurement teams should verify the SDS for each batch, but no isomer-specific differential hazard has been identified that would favour one pyridinyl regioisomer over another .

Laboratory safety Procurement Handling requirements

Recommended Application Scenarios for 1-(2-Fluoro-5-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic Acid (CAS 1340734-73-7)


Kinase Inhibitor Library Design Targeting Non-SIK Kinase Selectivity Space

Given the documented SIK2/SIK3 inhibitory activity of the pyridin-2-yl positional isomer , the meta-pyridinyl geometry of this compound is strategically suited for medicinal chemistry teams seeking to explore kinase selectivity outside the SIK subfamily. The monodentate pyridine nitrogen avoids the bidentate ATP-site chelation characteristic of ortho-pyridinyl triazoles [1], potentially redirecting activity toward kinases that engage a single H-bond donor–acceptor pair in the hinge region. This compound should be prioritised when the project goal is to diversify away from SIK2/3 while retaining the triazole-4-carboxylic acid scaffold for subsequent amide library elaboration [2].

Late-Stage Fragment Elaboration via Direct Amide Coupling

The free carboxylic acid at the C4 position enables one-step amide bond formation with diverse amine partners without requiring protecting group chemistry . This makes the compound an efficient starting point for generating focused libraries of 1,2,3-triazole-4-carboxamides. The fully elaborated pharmacophore (2-fluoro-5-methylphenyl + pyridin-3-yl) provides significantly greater chemical diversity per synthetic step compared to simpler triazole acid building blocks such as 1-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1037152-95-6), which lacks the pyridinyl interaction motif [1].

Metalloenzyme Probe Development Exploiting Monodentate Pyridine Coordination

In contrast to the pyridin-2-yl isomer, which can function as a bidentate N(triazole)–N(pyridine) chelator for metal ions , the pyridin-3-yl group in this compound acts exclusively as a monodentate ligand. This property is valuable for the design of probe molecules targeting metalloenzymes where bidentate chelation would lead to off-target metal sequestration or non-specific inhibition. The compound can serve as a core scaffold for fragment-based drug discovery programs targeting zinc-dependent enzymes (e.g., HDACs, MMPs) where monodentate zinc-binding groups are preferred [1].

Physicochemical Property Optimisation for Oral Bioavailability

With an experimental LogP of 2.17 and XLogP3 of 2.3 , this compound resides within the optimal lipophilicity range for oral bioavailability (LogP 1–3). The 2-fluoro substituent on the N1-phenyl ring provides metabolic stability against oxidative metabolism at the para position, while the 5-methyl group contributes additional lipophilicity without introducing a metabolic soft spot. This balanced profile makes the compound a suitable starting point for lead optimisation programmes targeting oral small-molecule therapeutics, particularly when compared to the more polar non-pyridinyl analog (estimated LogP ~1.4) or the non-fluorinated analog that lacks the metabolic shielding effect of the fluorine atom [1].

Quote Request

Request a Quote for 1-(2-fluoro-5-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.